1H-Indole-1-propanenitrile, 2-methyl-3-phenyl-
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Overview
Description
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the reaction of phenyldiazonium chloride with β-keto esters . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxides, reduced derivatives, and substituted indoles, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it can inhibit the activity of certain enzymes or receptors, leading to its antiviral or anticancer effects .
Comparison with Similar Compounds
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in the synthesis of biologically active molecules.
2-Phenylindole: A parent structure for selective estrogen receptor modulators.
1-Methyl-2-phenylindole: Reacts with malondialdehyde to form stable chromophores.
The uniqueness of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
52786-91-1 |
---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-(2-methyl-3-phenylindol-1-yl)propanenitrile |
InChI |
InChI=1S/C18H16N2/c1-14-18(15-8-3-2-4-9-15)16-10-5-6-11-17(16)20(14)13-7-12-19/h2-6,8-11H,7,13H2,1H3 |
InChI Key |
QCENHIOFKPTFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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